

# An In-depth Technical Guide to Nodaga-NHS: Chemical Properties, Structure, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nodaga-nhs*

Cat. No.: B3238313

[Get Quote](#)

## Introduction

**Nodaga-NHS**, also known as NODA-GA-NHS ester, is a bifunctional chelator that has garnered significant attention in the fields of radiopharmaceutical development and molecular imaging.<sup>[1]</sup> Its robust chemical properties and versatile reactivity make it an invaluable tool for researchers and scientists in drug development. This guide provides a comprehensive overview of the chemical structure, properties, and common experimental protocols involving **Nodaga-NHS**, tailored for a technical audience.

## Chemical Structure and Properties

**Nodaga-NHS** is a derivative of the 1,4,7-triazacyclononane-1,4-diacetate (NODA) macrocycle, featuring a glutaric acid arm functionalized with an N-hydroxysuccinimide (NHS) ester.<sup>[1]</sup> This NHS ester group is highly reactive towards primary amines, enabling the covalent conjugation of Nodaga to a wide range of biomolecules, such as peptides, antibodies, and nanoparticles.<sup>[1]</sup> <sup>[2]</sup> The core triazacyclononane structure serves as an efficient chelating agent for various radiometals, most notably Gallium-68 (<sup>68</sup>Ga) and Copper-64 (<sup>64</sup>Cu).<sup>[3]</sup><sup>[4]</sup>

The chemical identity and key properties of **Nodaga-NHS** are summarized in the table below.

| Property          | Value                                                                                            | Source(s) |
|-------------------|--------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 2-[4,7-bis(carboxymethyl)-1,4,7-triaza-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | [5][6]    |
| CAS Number        | 1407166-70-4                                                                                     | [1][3][5] |
| Molecular Formula | C <sub>19</sub> H <sub>28</sub> N <sub>4</sub> O <sub>10</sub>                                   | [3][5][6] |
| Molecular Weight  | 472.4 g/mol                                                                                      | [1][5][6] |
| Canonical SMILES  | C1CC(=O)N(C1=O)OC(=O)CC<br>C(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O                                | [1][5][6] |
| Appearance        | Typically exists as a solid at room temperature                                                  | [3]       |
| Purity            | >90% (Note: NHS esters can degrade over time)                                                    | [7]       |

## Solubility and Stability

**Nodaga-NHS** is generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3] Its solubility in aqueous solutions is limited, and it is susceptible to hydrolysis, particularly at higher pH values.[1] The NHS ester is the primary site of hydrolysis, which converts the active ester back to the unreactive carboxylate form of Nodaga.[1] To minimize hydrolysis, it is recommended to prepare solutions of **Nodaga-NHS** immediately before use and to conduct conjugation reactions in a pH range of 7.0-8.5.[1]

The stability of the radiometal complexes formed with Nodaga is a critical attribute. [64Cu]Cu-NODAGA complexes have demonstrated high stability in human serum and when challenged with competing chelators like EDTA.[1][8] Similarly, [68Ga]NODAGA conjugates have shown considerable stability in vitro.[1] This high stability is crucial for in vivo applications to prevent the release of the radiometal and subsequent off-target accumulation.[1]

## Experimental Protocols

The primary application of **Nodaga-NHS** is the conjugation to biomolecules and subsequent radiolabeling. The following sections provide a detailed methodology for these key experiments.

### Conjugation of Nodaga-NHS to a Biomolecule (e.g., Antibody)

This protocol describes the general procedure for conjugating **Nodaga-NHS** to a primary amine-containing biomolecule, such as an antibody (e.g., Trastuzumab).

#### Materials:

- **Nodaga-NHS** ester
- Biomolecule (e.g., Trastuzumab) solution in a suitable buffer (e.g., 0.1 M borate-buffered saline, pH 8.0-8.5)
- Anhydrous, water-miscible organic solvent (e.g., DMF or DMSO)
- Size-exclusion chromatography column (e.g., PD-10)
- Reaction vessels
- pH meter

#### Procedure:

- Prepare the **Nodaga-NHS** solution: Immediately before use, dissolve **Nodaga-NHS** in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.[\[1\]](#)
- Prepare the biomolecule solution: Ensure the biomolecule is in a buffer that is free of primary amines (e.g., Tris) and adjusted to a pH between 7.0 and 8.5.[\[1\]](#) A common choice is 0.1 M borate buffer.[\[2\]](#)
- Perform the conjugation reaction: Add a molar excess of the **Nodaga-NHS** stock solution to the biomolecule solution. The molar ratio will depend on the desired degree of labeling and

should be optimized for each specific biomolecule.[2] For example, ratios of 5, 20, or 100-fold excess of **Nodaga-NHS** to the antibody have been reported.[2]

- Incubate the reaction: Allow the reaction to proceed for a set amount of time. Incubation can be performed at 4°C for extended periods (e.g., 20 hours) or at room temperature for shorter durations.[2]
- Purify the conjugate: Remove excess, unreacted **Nodaga-NHS** and byproducts by size-exclusion chromatography.[2] Elute the column with a suitable buffer, such as 0.1 M sodium acetate (pH 5.6).[2]
- Characterize the conjugate: Determine the concentration of the purified Nodaga-biomolecule conjugate using a suitable method (e.g., HPLC or Nanodrop).[2] The number of chelators per biomolecule can be estimated by mass spectrometry (e.g., MALDI-TOF).[2]

## Radiolabeling of Nodaga-Conjugate with $^{64}\text{Cu}$

This protocol outlines the steps for radiolabeling the Nodaga-conjugated biomolecule with Copper-64.

### Materials:

- Nodaga-conjugated biomolecule
- $[^{64}\text{Cu}]\text{CuCl}_2$  in 0.1 M HCl
- 0.2 M sodium acetate buffer (pH 5.5)
- Reaction vial
- Heating block or water bath
- Radio-TLC or radio-HPLC for quality control

### Procedure:

- Prepare the reaction mixture: In a reaction vial, add the Nodaga-conjugated biomolecule solution.

- Add the radiometal: To the vial, add the  $[^{64}\text{Cu}]\text{CuCl}_2$  solution followed by the sodium acetate buffer to adjust the pH to approximately 5.5.[8]
- Incubate for labeling: Incubate the reaction mixture at a controlled temperature. For  $^{64}\text{Cu}$  labeling of Nodaga conjugates, incubation at 37°C for 60 minutes has been shown to be effective.[8]
- Perform quality control: Determine the radiochemical purity of the  $[^{64}\text{Cu}]\text{Cu}$ -Nodaga-biomolecule by radio-TLC or radio-HPLC to ensure that the incorporation of the radiometal is high (typically >95%).[8]

## Visualizations

The following diagrams illustrate key aspects of **Nodaga-NHS** chemistry and its application workflow.

Caption: Chemical structure of **Nodaga-NHS**.

### Nodaga-NHS Conjugation to a Biomolecule



[Click to download full resolution via product page](#)

Caption: Conjugation reaction of **Nodaga-NHS** with a biomolecule.

## Experimental Workflow for Radiolabeled Biomolecule



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nodaga-nhs | 1407166-70-4 | Benchchem [benchchem.com]

- 2. [64Cu]-labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NODAGA-NHS | EGFR | 1407166-70-4 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Nodaga-nhs | 1407166-70-4 [smolecule.com]
- 6. Nodaga-nhs | C19H28N4O10 | CID 118245608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nodaga-NHS: Chemical Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3238313#nodaga-nhs-chemical-properties-and-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)